N-((4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide
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Overview
Description
The compound "N-((4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide" is a structurally complex molecule that may be related to various benzamide derivatives with potential biological activities. While the specific compound is not directly discussed in the provided papers, insights can be drawn from similar compounds that have been synthesized and characterized for their properties and activities.
Synthesis Analysis
The synthesis of related triazol derivatives has been reported, where a solvent-free reaction involving 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole with different primary amines leads to the formation of novel triazol compounds . This method could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
Crystal structure analysis of similar compounds, such as various N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides, has revealed details about molecular conformations and supramolecular aggregation . These studies often involve X-ray crystallography to determine the dihedral angles between benzene rings and the conformation of the molecule, which could be relevant for understanding the molecular structure of the compound of interest.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be inferred from studies on their interactions with other molecules. For instance, the formation of hydrogen bonds and π-π stacking interactions in crystalline benzamides suggests that similar interactions could be expected for the compound , affecting its reactivity and stability .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can vary significantly depending on their molecular structure. For example, the presence of fluorine atoms in the benzamide ring can influence the molecule's dipole moment and its interactions with biological targets, as seen in the antitumor activity of fluorinated benzothiazoles . Similarly, the presence of bromine and propylthio groups in the compound of interest would likely affect its physical properties, such as solubility and melting point, as well as its chemical reactivity.
Scientific Research Applications
Antimicrobial Applications
Microwave Induced Synthesis for Antimicrobial Analogues Compounds structurally related to N-((4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide have been synthesized via microwave methods. Particularly, fluorobenzamides containing thiazole and thiazolidine demonstrated promising antimicrobial properties against both bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger). The presence of a fluorine atom in these compounds was critical for enhancing antimicrobial activity (Desai et al., 2013).
Biological Activity Exploration
Biological Activity in Veterinary Medicine Research into 1,2,4-triazole derivatives, similar in structure to N-((4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide, has shown a wide spectrum of biological activity. These compounds, especially when used in combination, have demonstrated antimicrobial and antifungal effects. In veterinary medicine, such derivatives are considered for treating fungal skin diseases in animals, necessitating further investigation into their properties and effectiveness (Ohloblina et al., 2022).
Antifungal and Apoptotic Effects
Antifungal and Apoptotic Effects against Candida Species Triazole-oxadiazole compounds, structurally related to N-((4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide, have been synthesized and evaluated for their antifungal and apoptotic activities against various Candida species. These compounds demonstrated significant potency and non-toxicity against healthy cells, indicating their potential as safe antifungal agents (Çavușoğlu et al., 2018).
Synthesis and Characterization
Synthesis of Antimicrobial 1,3,4-Thiadiazoles and 1,2,4-Triazoles Similar to N-((4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide, compounds involving the synthesis of 1,3,4-thiadiazoles and 1,2,4-triazoles derived from 2-(3-fluorophenyl)-4-methylthiazole-5-carbohydrazide have shown notable antibacterial and antifungal activities. The synthesis process and structural confirmation of these compounds have been well-documented, highlighting their potential in antimicrobial applications (Dengale et al., 2019).
Future Directions
properties
IUPAC Name |
N-[[4-(4-bromophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrFN4OS/c1-2-10-27-19-24-23-17(25(19)16-8-6-14(20)7-9-16)12-22-18(26)13-4-3-5-15(21)11-13/h3-9,11H,2,10,12H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUPPSFDCQVCAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2=CC=C(C=C2)Br)CNC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide |
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